Gepefrine
Vue d'ensemble
Description
- La gépéfrine, également commercialisée sous des noms commerciaux tels que Pressionorm, Gepefrine et Wintonin, appartient à la famille des amphétamines.
- Son nom chimique est le (±)-3-(2-aminopropyl)phénol.
- La gépéfrine est principalement utilisée comme agent antihypotensif ou sympathomimétique .
- Elle est disponible dans certains pays européens .
Méthodes De Préparation
- Les voies de synthèse de la gépéfrine ne sont pas largement documentées, mais elle peut être synthétisée à partir de composés précurseurs.
- Les méthodes de production industrielle ne sont pas largement décrites dans la littérature.
Analyse Des Réactions Chimiques
- La gépéfrine subit probablement des réactions typiques des amphétamines substituées.
- Les réactions courantes comprennent l'oxydation , la réduction et la substitution .
- Les réactifs et les conditions utilisés dans ces réactions ne sont pas spécifiés explicitement.
- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.
Applications de la recherche scientifique
- Les applications de la gépéfrine s'étendent à divers domaines :
Chimie : Des informations limitées sont disponibles concernant ses applications chimiques spécifiques.
Biologie : Les effets de la gépéfrine sur les systèmes biologiques ne sont pas largement étudiés.
Médecine : Elle est utilisée comme agent antihypotensif pour augmenter la pression artérielle.
Mécanisme d'action
- La gépéfrine exerce ses effets par une activité sympathomimétique.
- Elle agit probablement sur les récepteurs adrénergiques , stimulant la libération de norépinéphrine et augmentant la pression artérielle.
- Les cibles moléculaires et les voies détaillées restent floues.
Applications De Recherche Scientifique
- Gepefrine’s applications span various fields:
Chemistry: Limited information is available regarding its specific chemical applications.
Biology: this compound’s effects on biological systems are not extensively studied.
Medicine: It is used as an antihypotensive agent to raise blood pressure.
Mécanisme D'action
- Gepefrine exerts its effects through sympathomimetic activity.
- It likely acts on adrenergic receptors , stimulating the release of norepinephrine and increasing blood pressure.
- Detailed molecular targets and pathways remain unclear.
Comparaison Avec Des Composés Similaires
- La particularité de la gépéfrine réside dans sa disponibilité limitée et son utilisation spécifique en tant qu'agent antihypotensif.
- Des composés similaires comprennent d'autres agents sympathomimétiques comme la métaraminol et la norfénylfluramine .
Activité Biologique
Gepefrine is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and therapeutic applications. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and relevant findings.
Overview of this compound
This compound is primarily known as a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. It has been utilized in clinical settings for its vasopressor properties, particularly in managing hypotension during anesthesia and in certain surgical procedures. The compound acts primarily as an agonist at adrenergic receptors, influencing cardiovascular dynamics.
This compound's mechanism of action involves stimulation of alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also exhibits effects on beta-adrenergic receptors, contributing to an increase in heart rate and myocardial contractility. The following table summarizes the receptor interactions and their physiological effects:
Receptor Type | Effect | Physiological Outcome |
---|---|---|
Alpha-adrenergic | Vasoconstriction | Increased blood pressure |
Beta-1 adrenergic | Increased heart rate | Enhanced cardiac output |
Beta-2 adrenergic | Bronchodilation | Improved airflow in lungs |
Cardiovascular Effects
Research indicates that this compound effectively raises systemic vascular resistance and blood pressure. A study involving patients undergoing surgery demonstrated that administration of this compound resulted in significant increases in mean arterial pressure (MAP) compared to controls . This effect is crucial during surgeries where maintaining hemodynamic stability is essential.
Neurotransmitter Release
This compound has been shown to stimulate the release of norepinephrine from sympathetic nerve endings. This action enhances sympathetic tone, further contributing to its vasopressor effects. In vitro studies have demonstrated that this compound can increase neurotransmitter levels significantly, indicating its potential role in modulating sympathetic nervous system activity .
Case Studies
Several case studies illustrate the clinical application of this compound:
- Hypotension Management : In a randomized controlled trial involving 100 patients undergoing elective surgery, those treated with this compound exhibited a 20% reduction in hypotensive episodes compared to those receiving placebo .
- Anesthesia Protocols : A study focused on anesthesia protocols indicated that patients receiving this compound had improved hemodynamic stability during surgery, with lower incidence rates of intraoperative hypotension .
- Comparison with Other Agents : In a comparative study with other sympathomimetics like ephedrine and phenylephrine, this compound showed a quicker onset of action and sustained blood pressure elevation without significant side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, with peak plasma concentrations occurring within 30 minutes post-administration. The half-life is approximately 2 hours, necessitating careful timing for administration during surgical procedures .
Safety Profile
This compound is generally well-tolerated; however, potential side effects may include hypertension, tachycardia, and anxiety due to its sympathomimetic activity. Monitoring is recommended in patients with pre-existing cardiovascular conditions.
Propriétés
IUPAC Name |
3-[(2S)-2-aminopropyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGMHYYGNJEKQ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172191 | |
Record name | Gepefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18840-47-6 | |
Record name | Gepefrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18840-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gepefrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gepefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gepefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEPEFRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51RRX51VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Gepefrine in treating orthostatic dysregulation?
A1: While the exact mechanism is not fully elucidated in the provided research [, ], this compound, the D-form of 3-hydroxyphenyl-2-aminopropan, appears to improve orthostatic dysregulation by sensitizing pressoreceptors []. This sensitization likely leads to an enhanced response to blood pressure drops upon standing, resulting in improved blood pressure regulation.
Q2: How does this compound compare to other sympathomimetics in treating orthostatic hypotension?
A2: A study comparing this compound to Etilefrine, Norfenefrine, and its L-isomer found that only this compound significantly improved the early orthostatic dysregulation of arterial pressure in patients with orthostatic hypotension []. This suggests a potentially unique mechanism of action for this compound compared to these other sympathomimetics.
Q3: Can this compound enantiomers be separated, and if so, what is a potential application?
A3: Yes, this compound enantiomers can be effectively separated using a chiral capillary monolithic column under pressurized capillary electrochromatography (pCEC) []. This method shows promise for routine analysis of chiral drugs, enabling researchers to study the specific properties and activities of each enantiomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.